Protein kinase inhibitors 1 hydrochloride

Description

Historical Context of HIPK2-Targeted Therapeutic Development

The discovery of HIPK2 in 1998 marked a critical milestone in understanding kinase-mediated transcriptional regulation. Early studies revealed its interaction with homeodomain transcription factors, positioning it as a modulator of developmental and stress-response pathways. By 2011, Miduturu et al. identified this compound (referred to as Compound A64 in their work) through high-throughput kinase profiling, revealing its dual inhibition of HIPK1 ($$\text{IC}{50}$$: 136 nM) and HIPK2 ($$\text{IC}{50}$$: 74 nM). This breakthrough aligned with growing interest in HIPK2’s pathological roles, particularly in Marfan syndrome, where HIPK2-driven TGF-β/Smad3 signaling exacerbates aortic degeneration.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | $$\text{IC}_{50}$$ (nM) | $$K_d$$ (nM) |

|---|---|---|

| HIPK2 | 74 | 9.5 |

| HIPK1 | 136 | - |

| PIM3 | - | 3.7 |

| CSNK2A2 | - | 6.1 |

The compound’s selectivity was further validated in kinase panels, where it exhibited negligible activity against Cdk1 ($$\text{IC}{50} > 10,000$$ nM) but moderate inhibition of DYRK1A ($$\text{IC}{50}$$: 19 nM) and CLK2 ($$\text{IC}_{50}$$: 150 nM). Such specificity underscored its potential as a research tool for delineating HIPK2-dependent pathways without broad off-target effects.

Position Within the Kinase Inhibitor Classification Framework

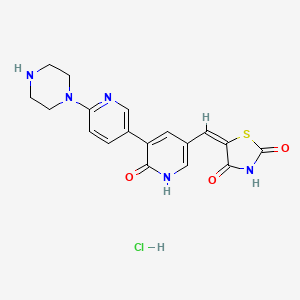

This compound falls under the Type I A category, as defined by its binding to the active kinase conformation (DFG-Asp in, αC-helix in) and interaction with both the front and back clefts of the ATP-binding pocket. This classification is supported by its pyridone thiazolidinedione structure, which occupies the adenine-binding region while forming hydrogen bonds with the hinge residue (Figure 1).

Table 2: Classification of Small-Molecule Kinase Inhibitors

| Type | Binding Conformation | Key Features | Example |

|---|---|---|---|

| I | DFG-Asp in | Targets active conformation; ATP-competitive | This compound |

| I½ | DFG-Asp in | Binds inactive front cleft | Imatinib |

| II | DFG-Asp out | Stabilizes inactive conformation | Sorafenib |

Type I inhibitors like this compound typically exhibit longer residence times due to extensive interactions with the catalytic spine residues, enhancing their selectivity. Its binding mode contrasts with Type II inhibitors (e.g., sorafenib), which induce DFG-Asp out conformations and occupy adjacent hydrophobic pockets. The compound’s specificity for HIPK2 over related kinases like DRAK1 ($$Kd$$: 190 nM) or ERK8 ($$Kd$$: 390 nM) further highlights its refined targeting.

Properties

IUPAC Name |

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLSZGRUEDWPNC-XHIXCECLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protein kinase inhibitor 1 (hydrochloride) typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of chemical reactions such as condensation, cyclization, and coupling reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.

Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of protein kinase inhibitor 1 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Protein kinase inhibitor 1 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.

Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols). Conditions vary depending on the specific reaction but often involve solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Cancer Therapy

PKIs have been extensively researched for their role in cancer treatment. Protein Kinase Inhibitors 1 hydrochloride has shown promise in preclinical studies targeting various cancer types:

- Inhibition Profiles : Studies have demonstrated that this compound exhibits potent inhibition against several serine/threonine kinases with IC50 values ranging from 11 to 90 nM . This selectivity is crucial for minimizing off-target effects.

- Combination Therapies : The compound can be used in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms .

Pulmonary Hypertension

Recent systematic reviews have identified small-molecule protein kinase inhibitors as potential treatments for pulmonary arterial hypertension (PAH). PKIs can regulate smooth muscle cell proliferation and migration, which are critical in PAH pathology .

Drug Discovery and Development

The design and synthesis of new PKIs are facilitated by computational methods such as pharmacophore modeling and molecular docking. These approaches enable the identification of novel compounds with desired inhibitory profiles against specific kinases .

Structure-Based Drug Design

A notable study involved the structure-based design of imidazo[4,5-b]pyridin-2-one derivatives as p38 MAP kinase inhibitors. These compounds were developed through high-throughput screening and crystallographic analysis, revealing unique binding interactions that enhance selectivity .

Discovery of Novel Inhibitors

Another case study highlighted the discovery of Pim-1 kinase inhibitors using a combination of ligand-based and structure-based approaches. This method screened millions of compounds to identify those with nanomolar inhibitory potency against Pim-1 .

Data Tables

Mechanism of Action

Protein kinase inhibitor 1 (hydrochloride) exerts its effects by selectively binding to the ATP-binding site of HIPK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, disrupting cellular signaling pathways involved in cell proliferation, apoptosis, and stress responses. The compound’s selectivity for HIPK2 over other kinases is attributed to its unique molecular structure, which allows for specific interactions with the active site of HIPK2.

Comparison with Similar Compounds

Comparison with Similar Protein Kinase Inhibitors

Selectivity and Potency

Table 1: Comparative Analysis of Key Kinase Inhibitors

Key Findings:

Selectivity :

- Protein kinase inhibitors 1 HCl demonstrates narrower selectivity compared to broad-spectrum inhibitors like H-89 (which targets PKA, PKG, and PKC) or HA-100 (which inhibits PKA, PKC, and PKG) .

- LY-333531 HCl shows isoform-specific inhibition (PKCβI/II), a feature absent in Protein kinase inhibitors 1 HCl .

Potency :

- Protein kinase inhibitors 1 HCl has sub-100 nM potency for HIPK2, comparable to LY-333531 HCl (low nM range for PKCβ) but less potent than H-89 (48 nM for PKA) .

Structural Diversity :

Limitations and Challenges

Biological Activity

Protein kinase inhibitors play a crucial role in the modulation of cellular signaling pathways and have emerged as significant therapeutic agents in various diseases, particularly cancer. Among these, Protein Kinase Inhibitors 1 Hydrochloride (PKI-1) has garnered attention for its selective inhibition of specific kinases, offering potential therapeutic benefits.

- Common Name : this compound

- CAS Number : 1365986-44-2

- Molecular Formula : C₁₈H₁₇N₅O₃S

- Molecular Weight : 383.42 g/mol

- IC₅₀ (Inhibition Concentration) :

- HIPK2: 74 nM

- J-PKAcα: ~1 µM

- Kd (Dissociation Constant) : 9.5 nM for HIPK2 .

PKI-1 functions primarily through competitive inhibition of the ATP binding site in various kinases. This mechanism has been demonstrated through crystallographic studies, revealing that it effectively binds to the active site of serine/threonine kinases, thus blocking their catalytic activity .

Selectivity and Efficacy

Research indicates that PKI-1 exhibits a selective inhibition profile against several kinases, notably:

- HIPK2 : IC₅₀ of 74 nM.

- J-PKAcα : IC₅₀ of approximately 84 nM.

- Profiling against a panel of 370 kinases revealed significant inhibition within the CLK and PKG families with IC₅₀ values ranging from approximately 11 to 90 nM .

Case Study 1: Fibrolamellar Hepatocellular Carcinoma (FLHCC)

A notable application of PKI-1 is in targeting the DNAJB1–PRKCA oncogenic gene fusion prevalent in FLHCC. This fusion produces an active chimeric protein that drives oncogenesis. PKI-1's ability to inhibit J-PKAcα provides a promising therapeutic avenue for patients with this rare and aggressive form of liver cancer .

Case Study 2: Neurodegenerative Diseases

In models of neurodegenerative diseases, PKI-1 has been shown to reduce α-synuclein aggregation and improve neurobehavioral outcomes. The protective effects observed in mouse models suggest potential applications in treating conditions like Parkinson's disease .

Comparative Analysis of Kinase Inhibitors

| Compound Name | Target Kinase | IC₅₀ (nM) | Kd (nM) | Notes |

|---|---|---|---|---|

| Protein Kinase Inhibitors 1 | HIPK2 | 74 | 9.5 | Selective inhibitor with potential in FLHCC |

| UNC10225257 | IP6K2 | 1100 | N/A | Broadly promiscuous, targets >80 kinases |

| AnnH75 | DYRK1A | <1000 | N/A | Selective for DYRK family, minimal off-targets |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.